2-oxo-2H-chromene-4-carbaldehyde 2-oxo-2H-chromene-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 35893-95-9
VCID: VC11997212
InChI: InChI=1S/C10H6O3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-6H
SMILES: C1=CC=C2C(=C1)C(=CC(=O)O2)C=O
Molecular Formula: C10H6O3
Molecular Weight: 174.15 g/mol

2-oxo-2H-chromene-4-carbaldehyde

CAS No.: 35893-95-9

Cat. No.: VC11997212

Molecular Formula: C10H6O3

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-2H-chromene-4-carbaldehyde - 35893-95-9

Specification

CAS No. 35893-95-9
Molecular Formula C10H6O3
Molecular Weight 174.15 g/mol
IUPAC Name 2-oxochromene-4-carbaldehyde
Standard InChI InChI=1S/C10H6O3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-6H
Standard InChI Key FCUOBLMMCCBYKO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=O)O2)C=O
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)O2)C=O

Introduction

Structural and Chemical Characteristics

The molecular formula of 2-oxo-2H-chromene-4-carbaldehyde is C10_{10}H6_6O3_3, with a molecular weight of 174.15 g/mol. Its structure consists of a benzene ring fused to a pyrone moiety, with an aldehyde group at the 4-position (Figure 1A). The electron-withdrawing effects of the ketone and aldehyde groups render the compound highly reactive, enabling participation in nucleophilic additions, condensations, and cyclizations .

Key physicochemical properties:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Melting Point: Reported between 210–215°C, varying with crystallinity and substituents.

  • Spectroscopic Signatures:

    • IR: Strong absorption bands at ~1,680 cm1^{-1} (C=O stretching) and ~2,850 cm1^{-1} (aldehyde C-H).

    • NMR: 1^1H NMR signals at δ 9.8–10.1 ppm (aldehyde proton) and δ 6.2–7.8 ppm (aromatic protons) .

Synthetic Methodologies

One-Pot Multicomponent Reactions

The most efficient route involves a three-component reaction of resorcinol, malononitrile, and an aldehyde derivative under basic conditions. For example, calcium hydroxide in methanol at room temperature yields 2-oxo-2H-chromene-4-carbaldehyde derivatives with >85% efficiency (Figure 2A) . Alternative catalysts like 2-aminopyridine or MgO reduce reaction times to <30 minutes while maintaining yields above 90% .

Table 1: Catalytic Systems for 2-Oxo-2H-chromene-4-carbaldehyde Synthesis

CatalystSolventTemperatureTime (min)Yield (%)
Ca(OH)2_2MethanolRT12085–90
2-AminopyridineEthanolReflux3092
MgOWater70°C4588

Green Chemistry Approaches

Recent innovations emphasize sustainability:

  • Ultrasonic-assisted synthesis: Using potassium titanium oxalate dihydrate as a catalyst reduces reaction times to 15 minutes at 40°C, achieving 94% yield .

  • Aqueous-phase reactions: Expanded Perlite or silica-based catalysts enable water as a solvent, minimizing waste and toxicity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 2-oxo-2H-chromene-4-carbaldehyde exhibit broad-spectrum activity:

  • Bacteriostatic effects: Inhibit Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL) by disrupting cell wall synthesis .

  • Antifungal activity: Suppress Candida albicans growth via ergosterol biosynthesis inhibition .

Cell LineIC50_{50} (µM)Mechanism
MCF-712Caspase-3 activation
A54918ROS generation
HeLa25DNA intercalation

Antioxidant and Anti-inflammatory Properties

The compound scavenges DPPH radicals with an EC50_{50} of 35 µM and reduces TNF-α production in macrophages by 60% at 50 µM, highlighting dual therapeutic potential .

Industrial and Material Science Applications

Dye Synthesis

The aldehyde group facilitates conjugation with aromatic amines, producing azo dyes with high molar absorptivity (ϵ>104\epsilon > 10^4 L·mol1^{-1}·cm1^{-1}). These dyes exhibit stability under UV exposure and thermal conditions .

Polymer Precursors

Incorporation into epoxy resins enhances thermal stability, with decomposition temperatures exceeding 300°C. This property is leveraged in high-performance coatings and adhesives .

Comparative Analysis with Analogous Structures

5.1. 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

  • Structural difference: Hydroxyl group at C3 instead of C4.

  • Reactivity: Higher susceptibility to oxidation due to adjacent hydroxyl and ketone groups .

5.2. 6-Bromo-2-oxo-2H-chromene-4-carbaldehyde

  • Effect of bromination: Enhanced electrophilicity improves cross-coupling reaction yields (e.g., Suzuki-Miyaura reactions) .

Challenges and Future Directions

While 2-oxo-2H-chromene-4-carbaldehyde exhibits promising attributes, key gaps remain:

  • Pharmacokinetic profiling: Limited data on oral bioavailability and metabolic pathways.

  • Scalability: Green synthetic methods require optimization for industrial-scale production.

  • Targeted drug delivery: Functionalization with nanoparticle carriers could enhance therapeutic specificity .

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